N-{1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl}benzamide
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Overview
Description
N-{1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}BENZAMIDE is a complex organic compound that features a benzodiazole moiety linked to a piperidine ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
N-{1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may serve as a probe for studying biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-{1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and specificity, while the benzamide structure may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
N-{1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}BENZAMIDE is unique due to its combination of a benzodiazole moiety with a piperidine ring and benzamide structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C24H28N4O2/c1-16(2)21(27-23(29)18-8-4-3-5-9-18)24(30)28-14-12-17(13-15-28)22-25-19-10-6-7-11-20(19)26-22/h3-11,16-17,21H,12-15H2,1-2H3,(H,25,26)(H,27,29) |
InChI Key |
MLDJWBREWCGYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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